methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate
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Overview
Description
“Methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological applications, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The pyrazole ring and the phenyl groups would contribute to the compound’s aromaticity, which could influence its chemical behavior .
Scientific Research Applications
- Reduced Power : Standby power and read power of the 10T cell are reduced by 34.65% and 2.03×, respectively, compared to the 6T SRAM at 0.9 V supply voltage .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Specifically, derivatives of (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one (a related structure) were synthesized and tested in vitro against bacterial and fungal organisms. The results demonstrated moderate to good antimicrobial activity .
Treatment of Alzheimer’s Disease and Cerebral Amyloid Angiopathy
While not directly related to the compound itself, a patent application mentions compounds and methods for treating Alzheimer’s disease and cerebral amyloid angiopathy. It’s possible that derivatives of this compound could be explored in this context .
Chemical Synthesis and Organic Chemistry Research
The compound’s unique structure, including the cyano and pyrazole moieties, makes it interesting for synthetic chemistry studies. Researchers may investigate its reactivity, transformations, and potential applications in organic synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c1-31-26(30)22(17-27)16-23-18-29(24-10-6-3-7-11-24)28-25(23)21-14-12-20(13-15-21)19-8-4-2-5-9-19/h2-16,18H,1H3/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURMNOIKZJNGIL-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate |
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